molecular formula C21H27Cl3N2O3 B602438 Cetirizine (D8 dihydrochloride)

Cetirizine (D8 dihydrochloride)

货号: B602438
分子量: 469.9 g/mol
InChI 键: PGLIUCLTXOYQMV-FLZNRFFQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A nonsedating type histamine H1-receptor antagonist. A major metabolite of Hydroxyzine. Pharmacological activity resides primarily in the (R)-isomer. Antihystaminic.

生物活性

Cetirizine (D8 dihydrochloride) is a second-generation antihistamine primarily used for the treatment of allergic conditions such as rhinitis and urticaria. As a selective histamine H1 receptor antagonist, it exhibits various biological activities beyond its antihistaminic effects, including immunomodulatory properties and potential applications in other therapeutic areas. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C21H19D8Cl3N2O3
  • Molecular Weight : 469.86 g/mol
  • CAS Number : 2070015-04-0
  • Purity : >95% (HPLC)

Cetirizine is a racemic mixture, with the pharmacological activity residing primarily in the (R)-isomer, which has been shown to have a greater affinity for H1 receptors compared to the (S)-isomer .

Cetirizine's primary mechanism involves:

  • Histamine Receptor Antagonism : It selectively binds to H1 receptors, preventing the action of histamine, which is responsible for allergic symptoms. The binding affinity (Ki) for H1 receptors is approximately 10 nM .
  • Inhibition of Eosinophil Chemotaxis : Cetirizine inhibits eosinophil chemotaxis and leukotriene B4 release independently from its H1 antagonism, indicating its role in modulating inflammatory responses .

Pharmacokinetics

Research indicates that cetirizine has favorable pharmacokinetic properties:

  • Bioavailability : Approximately 93% bound to plasma proteins, with about 60% excreted unchanged within 24 hours .
  • Onset of Action : Effects are typically observed within 20 to 60 minutes after administration, lasting at least 24 hours .
  • Half-Life : The plasma elimination half-life is around 8-9 hours, with consistent levels across multiple doses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of cetirizine:

Activity Description Reference
H1 Receptor AntagonismSelectively inhibits H1 receptors; Ki = 10 nM
Eosinophil ChemotaxisInhibits eosinophil chemotaxis and leukotriene B4 release
Micronucleus FormationInduces micronucleus formation in human lymphocytes in a dose-dependent manner
Bronchospasm InhibitionInhibits aerosol histamine-induced bronchospasm in guinea pigs (ED50 = 100 µg/kg)
Antimicrobial ActivityPotential antimicrobial effects observed in exploratory studies

Case Study 1: Micronucleus Induction

A study assessed the genotoxicity of cetirizine dihydrochloride on human lymphocytes. Results indicated that cetirizine induced micronucleus formation in a dose-dependent manner, suggesting clastogenic and aneugenic properties. Different donor lymphocytes showed varying susceptibilities, highlighting the need for further investigation into individual genetic responses .

Case Study 2: Eosinophil Activation

In vivo studies demonstrated that cetirizine significantly inhibited eosinophil activation during secondary phase allergic responses. This effect was observed through reduced eosinophil counts and decreased levels of inflammatory mediators in animal models .

属性

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i10D2,11D2,12D2,13D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLIUCLTXOYQMV-FLZNRFFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 106.4 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide fumarate is used, and, after adjusting the pH of the reaction mixture to 3.8, the precipitated fumaric acid is filtered to facilitate the extraction with dichloromethane. Thus, 71.8 g (77.8%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
title compound
Yield
77.8%

Synthesis routes and methods II

Procedure details

A further possibility is that—after the hydrolysis and adjustment of the pH value to 3.8-4.0—the solution of cetirizine base in dichloromethane is extracted with preferably 5-30% hydrochloric acid, the aqueous solution is concentrated under reduced pressure to reduce the water content to 20-25% by mass and then the procedure described above is followed to obtain cetirizine dihydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
cetirizine dihydrochloride

Synthesis routes and methods III

Procedure details

The procedure described in Example 14 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide, 110.0 g (0.2 moles) of (RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide are used, 100 ml of dioxane are employed as cosolvent, and, during the alkaline hydrolysis, the reaction mixture is boiled for 10 hours Thus, 64.0 g (69.3%) of the title compound are obtained, m.p.: 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(RS)-N,N-diallyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
title compound
Yield
69.3%

Synthesis routes and methods IV

Procedure details

The procedure described in Example 13 is followed with the difference that, instead of the (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide dihydrochloride, 83.2 g (0.2 moles) of (RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide base are used. Thus, 75.0 g (81.3%) of the title compound are obtained, m.p. 225-228° C. The purity of the product corresponds to the quality requirements given in Eur. Pharm., 3, 1997, 1084.
Name
(RS)-N,N-dimethyl-{2-[4-(α-phenyl-p-chloro-benzyl)piperazin-1-yl]ethoxy}-acetamide
Quantity
83.2 g
Type
reactant
Reaction Step Two
Name
title compound
Yield
81.3%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。